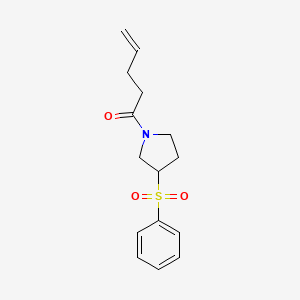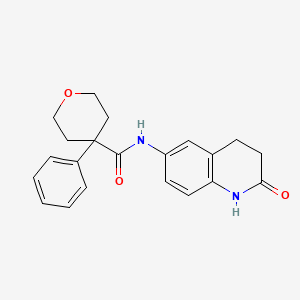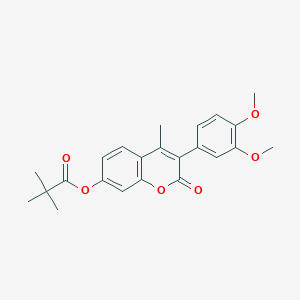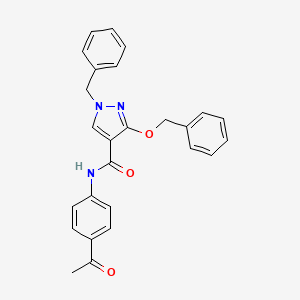![molecular formula C13H18N4O2 B2812404 N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide CAS No. 2361728-54-1](/img/structure/B2812404.png)
N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, commonly known as ETP-46464, is a small molecule inhibitor of the enzyme phosphodiesterase 12 (PDE12). PDE12 is a member of the phosphodiesterase family of enzymes that are involved in the regulation of intracellular levels of cyclic nucleotides, such as cyclic AMP and cyclic GMP. ETP-46464 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and neurological disorders.
Mecanismo De Acción
ETP-46464 inhibits the activity of N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, which is involved in the regulation of intracellular levels of cyclic nucleotides. By inhibiting N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, ETP-46464 increases the levels of cyclic nucleotides, which can have downstream effects on various signaling pathways. The exact mechanism of action of ETP-46464 is not fully understood, but it is thought to involve the modulation of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
ETP-46464 has been shown to have several biochemical and physiological effects. In addition to its effects on cancer cell growth and immune responses, ETP-46464 has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ETP-46464 has also been shown to increase the levels of cyclic nucleotides in cells, which can have downstream effects on various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETP-46464 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent inhibitory activity against N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide, making it a useful tool for investigating the role of N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide in various cellular processes. However, ETP-46464 also has some limitations. It has relatively low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the exact mechanism of action of ETP-46464 is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on ETP-46464. One direction is to investigate its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and neurological disorders. Another direction is to investigate the molecular mechanism of action of ETP-46464, including its effects on various signaling pathways and cellular processes. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of ETP-46464 in vivo, which will be important for its eventual clinical development.
Métodos De Síntesis
The synthesis of ETP-46464 involves several steps, including the reaction of 2-amino-4-methylpyrimidine with 2-bromoethyl acetate to form 2-(2-acetoxyethylamino)-4-methylpyrimidine. This compound is then reacted with N-ethyl-N-(2-oxo-2-propenyl)acetamide to form ETP-46464.
Aplicaciones Científicas De Investigación
ETP-46464 has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study demonstrated that ETP-46464 inhibited the growth of several human cancer cell lines, including breast cancer and lung cancer cells, by inducing apoptosis, or programmed cell death. Another study showed that ETP-46464 had immunomodulatory effects, suppressing the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation in macrophages.
Propiedades
IUPAC Name |
N-ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-12(18)17(5-2)10-13(19)16(3)9-11-14-7-6-8-15-11/h4,6-8H,1,5,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOUMMIZQQDUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N(C)CC1=NC=CC=N1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-({methyl[(pyrimidin-2-yl)methyl]carbamoyl}methyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid](/img/structure/B2812321.png)
![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)


![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812330.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2812341.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2812342.png)

